(2E,4E)-Hexa-2,4-dien-1-ol
Description
Contextualization within Allylic and Conjugated Diene Alcohol Chemistry
The chemical behavior of trans,trans-2,4-hexadien-1-ol is largely dictated by its classification as both an allylic alcohol and a conjugated diene alcohol. Allylic alcohols are compounds where a hydroxyl group is attached to a carbon atom adjacent to a carbon-carbon double bond. thieme-connect.de This arrangement leads to unique reactivity, including susceptibility to rearrangement reactions. thieme-connect.de
The presence of conjugated double bonds, where two double bonds are separated by a single bond, imparts additional stability to the molecule through electron delocalization. libretexts.org This conjugation is a key feature, influencing the compound's reactivity in various chemical transformations. libretexts.org The dehydration of allylic alcohols is a fundamental method for producing conjugated dienes, though controlling the regio- and stereoselectivity can be challenging. acs.orgnih.gov
Significance in Advanced Organic Synthesis and Chemical Biology Research
In the realm of advanced organic synthesis, trans,trans-2,4-hexadien-1-ol serves as a versatile starting material. guidechem.com Its conjugated diene structure makes it a valuable component in Diels-Alder reactions, a powerful tool for constructing cyclic molecules. ens-lyon.fr For example, its reaction with maleic anhydride (B1165640) yields substituted cyclohexene (B86901) derivatives, which are important intermediates in organic synthesis. The compound can also undergo oxidation to form aldehydes or carboxylic acids and can participate in reduction and substitution reactions.
The significance of trans,trans-2,4-hexadien-1-ol extends into chemical biology. Research has demonstrated its utility in the site-specific modification of enzymes. For instance, Lipase (B570770) B from Candida antarctica has been modified by introducing a trans,trans-hexadiene moiety, which allowed for its efficient immobilization on a solid support. nih.gov This modification not only facilitated immobilization but also led to a surprising twofold increase in the enzyme's catalytic activity. nih.gov Furthermore, this modified enzyme could be specifically labeled with a fluorophore via a Diels-Alder reaction in an aqueous environment, highlighting the compound's utility in creating labeled biomolecules for research purposes. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E,4E)-hexa-2,4-dien-1-ol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2-5,7H,6H2,1H3/b3-2+,5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIRRNXMZYDVDW-MQQKCMAXSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047631 | |
| Record name | (2E,4E)-Hexa-2,4-dien-1-ol | |
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Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with an agreeable odor of freshly cut grass; mp = 30.5-31.5 deg C; [Merck Index] Colorless solid with a green herbal odor; [Bedoukian Research MSDS], colourless solid; green, vegetable aroma | |
| Record name | 2,4-Hexadien-1-ol | |
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| Record name | 2,4-Hexadien-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1165/ | |
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Solubility |
Insoluble in water; Soluble in fat, soluble (in ethanol) | |
| Record name | 2,4-Hexadien-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Vapor Pressure |
0.02 [mmHg] | |
| Record name | 2,4-Hexadien-1-ol | |
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CAS No. |
17102-64-6, 111-28-4 | |
| Record name | (2E,4E)-2,4-Hexadien-1-ol | |
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| Record name | Sorbic alcohol | |
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| Record name | Sorbic alcohol | |
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| Record name | 2,4-Hexadien-1-ol | |
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| Record name | 2,4-Hexadien-1-ol, (2E,4E)- | |
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| Record name | (2E,4E)-Hexa-2,4-dien-1-ol | |
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| Record name | Hexa-2,4-dien-1-ol | |
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| Record name | (E,E)-hexa-2,4-dien-1-ol | |
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| Record name | SORBIC ALCOHOL | |
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Stereochemical Analysis and Isomeric Purity in Research Methodologies
Elucidation of trans,trans Stereochemistry in Synthetic and Mechanistic Studies
The specific trans,trans configuration of the double bonds in 2,4-hexadien-1-ol is a key determinant of its chemical behavior, particularly in stereospecific reactions. Synthetic and mechanistic studies leverage this defined geometry and, in turn, provide methods for its confirmation.
A primary example of this is the Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings. In this type of reaction, trans,trans-2,4-hexadien-1-ol serves as the diene component. Its reaction with a dienophile, such as maleic anhydride (B1165640), results in the formation of a substituted cyclohexene (B86901) derivative. The stereochemistry of the resulting cyclic product is a direct consequence of the trans,trans geometry of the starting diene and the stereochemical rules of the cycloaddition, such as the endo rule. ens-lyon.fr
In a notable undergraduate organic chemistry experiment, the reaction between trans,trans-2,4-hexadien-1-ol and maleic anhydride in refluxing toluene (B28343) yields a crystalline isobenzofuranone derivative. ens-lyon.fr The formation of this product proceeds through an initial Diels-Alder adduct, which then undergoes an intramolecular ring-opening of the anhydride by the pendant alcohol group. ens-lyon.fr
The stereochemical integrity of this transformation is elucidated through detailed spectroscopic analysis, primarily Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The ¹H NMR spectrum of the product reveals distinct coupling patterns and chemical shifts for the protons in the newly formed ring, which allows for the unambiguous confirmation of their relative stereochemistry. ens-lyon.fr This analysis serves as an indirect but definitive confirmation of the trans,trans configuration of the original diene, as other isomers would lead to different product stereoisomers with different NMR spectra.
Table 1: Spectroscopic Data for the Elucidation of a Diels-Alder Adduct
| Technique | Observation | Implication | Reference |
| ¹H NMR Spectroscopy | No overlapping resonances, with clearly defined coupling patterns. | Allows for in-depth analysis of the stereochemical outcome. | ens-lyon.fr |
| Infrared (IR) Spectroscopy | Disappearance of anhydride peaks and appearance of two new carbonyl peaks (lactone and carboxylic acid). | Confirms the intramolecular cyclization and ring-opening has occurred. | ens-lyon.fr |
Methodologies for Assessing and Maintaining Isomeric Purity in Research Applications
Assessing Isomeric Purity:
The determination of isomeric purity for dienes like trans,trans-2,4-hexadien-1-ol is typically accomplished using chromatographic and spectroscopic techniques.
Gas Chromatography (GC): GC is a primary method for assessing the purity of volatile compounds. Commercial specifications for trans,trans-2,4-hexadien-1-ol often cite a purity of ≥98.5% as determined by GC. thermofisher.com This technique separates isomers based on differences in their boiling points and interactions with the stationary phase of the GC column.
High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or when derivatization is employed, HPLC is a powerful tool. While direct analysis is possible, isomers can also be converted into diastereomeric derivatives using a chiral reagent. nih.gov These diastereomers can then be separated and quantified on a standard (achiral) HPLC column. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (QNMR) can be used to determine the ratio of E/Z (or trans/cis) isomers in a sample. libretexts.org By integrating the signals corresponding to specific protons unique to each isomer, their relative concentrations can be calculated. libretexts.org This method is advantageous as it often requires minimal sample preparation. libretexts.org
Maintaining Isomeric Purity:
trans,trans-2,4-Hexadien-1-ol, like many conjugated dienes, can be susceptible to isomerization or degradation over time, particularly when exposed to light, acid, or heat. To mitigate this, commercial preparations are often sold with stabilizers.
A common stabilizer added to both trans,trans-2,4-hexadien-1-ol and the related compound 2,4-hexadienal (B92074) is α-tocopherol (Vitamin E). thermofisher.comnih.gov This antioxidant helps to prevent degradation and maintain the isomeric integrity of the compound during storage. When conducting purity assays via GC, the presence of such stabilizers must be accounted for. Proper storage, away from light and heat, in a well-sealed container is also critical.
Table 2: Methods for Isomeric Purity Assessment and Maintenance
| Method/Strategy | Description | Application | Reference |
| Gas Chromatography (GC) | Separates volatile isomers based on differential partitioning between mobile and stationary phases. | Standard quality control method for determining the percentage purity of the trans,trans isomer. | thermofisher.com |
| Quantitative NMR (QNMR) | Determines isomer ratios by integrating unique proton signals for each isomer. | Provides a direct measure of E/Z isomer content in a sample. | libretexts.org |
| Stabilization | Addition of antioxidants like α-tocopherol. | Prevents degradation and isomerization during storage. | thermofisher.comnih.gov |
Advanced Synthetic Methodologies for Trans,trans 2,4 Hexadien 1 Ol
Contemporary Approaches to De Novo Synthesis
The synthesis of trans,trans-2,4-hexadien-1-ol can be achieved through several modern strategies, often starting from readily available precursors. One common approach involves the reduction of sorbic acid or its esters. ontosight.ai For instance, the hydrogenation of sorbic acid can yield sorbic alcohol, with specific catalytic systems being crucial for achieving high selectivity. researchgate.net
Another notable method involves the transformation of biomass-derived materials. For example, a process has been developed for the production of sorbic alcohol from microcrystalline cellulose (B213188) in water, utilizing catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Ruthenium on carbon (Ru/C) at elevated temperatures and pressures. google.com This approach represents a move towards more sustainable and renewable chemical manufacturing.
Furthermore, specific chemical pathways from other organic compounds have been reported. One such method involves the acid-catalyzed decomposition of 1-acetoxy-3-acetoxymethoxy-4-hexene, which yields a mixture containing 1-acetoxy-2,4-hexadiene that can be subsequently converted to sorbic alcohol. lookchem.com
Stereoselective and Regioselective Synthesis Strategies
Achieving the correct stereochemistry (trans,trans or E,E) and regioselectivity is paramount in the synthesis of 2,4-hexadien-1-ol and related dienols. The stereochemical outcome of the synthesis is critical as different isomers can exhibit distinct biological activities and chemical properties.
Ruthenium-based catalysts have been shown to be highly effective in the stereoselective hydrogenation of sorbic acid derivatives. For example, certain ruthenium complexes can catalyze the hydrogenation of sorbic alcohol to produce cis-hex-3-en-1-ol with high selectivity in a two-phase system, which minimizes isomerization side reactions. perfumerflavorist.com While this produces a different isomer, the principle of using specific catalysts to control stereochemistry is a key strategy.
The Horner-Wadsworth-Emmons reaction is a well-established method for the stereoselective synthesis of alkenes and has been applied to the synthesis of conjugated dienoic esters, which are precursors to dienols. By carefully selecting the phosphonate (B1237965) ylide and the aldehyde, the desired (2E,4E)-stereochemistry can be obtained with high purity. nih.gov
Moreover, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have demonstrated high stereoselectivity in the synthesis of conjugated dienes. These methods allow for the construction of the diene system with precise control over the double bond geometry, which is essential for obtaining the pure trans,trans isomer. nih.gov
Preparation of trans,trans-2,4-Hexadien-1-ol Derivatives for Research
The functionalization of trans,trans-2,4-hexadien-1-ol into various derivatives is crucial for its application in research and as a building block for more complex molecules. Key derivatization strategies include esterification, silyl (B83357) ether protection, and the synthesis of C1-substituted analogs via Grignard reactions.
Esterification and Silyl Ether Protection Protocols
Esterification: The hydroxyl group of trans,trans-2,4-hexadien-1-ol can be readily esterified to produce a range of esters. This can be achieved through reaction with a carboxylic acid or its derivative, often under acidic catalysis. For example, enzymatic esterification using lipases, such as Candida antarctica Lipase (B570770) B, offers a biocatalytic route that can proceed under mild conditions and with high selectivity. semanticscholar.org The resulting esters have applications as flavoring agents and are intermediates in further synthetic transformations.
Silyl Ether Protection: To prevent the reactive hydroxyl group from interfering with subsequent reactions, it can be protected as a silyl ether. masterorganicchemistry.com A common and effective method is the Corey protocol, which involves reacting the alcohol with a silyl chloride, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of imidazole (B134444) in a solvent like dichloromethane. westmont.eduwikipedia.org This protection is robust under many reaction conditions and can be selectively removed using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF). westmont.eduwikipedia.org
| Derivative Type | Reagents and Conditions | Reference |
| Esterification | Butyric acid, acid catalyst (e.g., H₂SO₄), reflux | |
| Esterification | Vinyl butyrate, Immobilized lipase (Candida antarctica Lipase B), non-aqueous media | |
| Silyl Ether Protection | tert-butyldimethylsilyl chloride (TBDMSCl), imidazole, dichloromethane | westmont.edu |
Grignard Reactions in C1-Substituted Derivative Synthesis
The synthesis of C1-substituted derivatives of trans,trans-2,4-hexadien-1-ol can be effectively achieved through the addition of Grignard reagents to trans,trans-2,4-hexadienal (sorbaldehyde). westmont.eduorganic-chemistry.orgwikipedia.org This reaction allows for the introduction of a wide range of alkyl and aryl substituents at the C1 position.
The general procedure involves the reaction of the Grignard reagent with sorbaldehyde in an ethereal solvent such as tetrahydrofuran (B95107) (THF). westmont.edu The resulting C1-substituted sorbic alcohol derivatives are often produced in high yields. westmont.edu For enhanced stability and to facilitate further synthetic manipulations, these derivatives are frequently protected as their tert-butyldimethylsilyl (TBDMS) ethers immediately following the Grignard reaction. westmont.edu
| Grignard Reagent | Product (C1-Substituted Sorbic Alcohol Derivative) | Subsequent Protection | Reference |
| Ethylmagnesium bromide | (4E,6E)-octa-4,6-dien-3-ol | TBDMS ether | westmont.edu |
| Phenylmagnesium bromide | (4E,6E)-1-phenylhexa-2,4-dien-1-ol | TBDMS ether | westmont.edu |
This streamlined two-step process, combining a Grignard reaction with silyl ether protection, provides a flexible and efficient route to a variety of C1-substituted trans,trans-2,4-hexadien-1-ol derivatives for research purposes. westmont.edu
Reactivity and Reaction Mechanisms of Trans,trans 2,4 Hexadien 1 Ol in Complex Chemical Systems
Cycloaddition Reactions in Organic Synthesis
trans,trans-2,4-Hexadien-1-ol, also known as sorbic alcohol, is a versatile building block in organic synthesis, largely owing to the reactivity of its conjugated diene system. This structural motif allows it to readily participate in cycloaddition reactions, providing access to a variety of cyclic and heterocyclic frameworks.
The Diels-Alder Reaction: Mechanistic Insights and Scope
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of modern organic synthesis for the construction of six-membered rings with a high degree of stereochemical control. chegg.com trans,trans-2,4-Hexadien-1-ol serves as the diene component in these reactions, reacting with various dienophiles to form substituted cyclohexene (B86901) derivatives. chegg.com The reaction proceeds via a concerted mechanism, involving a single, cyclic transition state where two new carbon-carbon bonds are formed simultaneously. chegg.com
Interaction with Maleic Anhydride (B1165640) and Related Dienophiles
A classic example of the Diels-Alder reaction involving trans,trans-2,4-hexadien-1-ol is its reaction with maleic anhydride. chegg.comquizlet.com This reaction is typically carried out in a solvent like toluene (B28343) under reflux conditions, yielding a crystalline adduct. The reaction can also be performed under solvent-free conditions, although the addition of a small amount of water can help control the reaction temperature and increase the rate and purity of the product. tandfonline.com The high reactivity of cyclopentadiene (B3395910) with maleic anhydride, which can be explosive without a solvent, highlights the comparatively more controlled nature of the reaction with open-chain dienes like trans,trans-2,4-hexadien-1-ol. tandfonline.comnih.gov
The initial product of the reaction between trans,trans-2,4-hexadien-1-ol and maleic anhydride is a cyclohexene derivative which can undergo a subsequent intramolecular reaction. chegg.comchegg.com The reaction with maleic anhydride is highly efficient, with reported yields of up to 96% when conducted in the presence of a minimal amount of water. tandfonline.com
Beyond maleic anhydride, trans,trans-2,4-hexadien-1-ol reacts with a range of other dienophiles. These reactions are fundamental to "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.gov The reaction rate, however, is generally slower with open-chain dienes like trans,trans-2,4-hexadien-1-ol compared to cyclic dienes such as cyclopentadiene. nih.gov
Stereochemical Outcomes and Diastereoselectivity in Diels-Alder Adducts
The Diels-Alder reaction is renowned for its high degree of stereocontrol. The reaction of trans,trans-2,4-hexadien-1-ol with dienophiles like maleic anhydride proceeds with a high degree of stereoselectivity, typically favoring the formation of the endo adduct. tandfonline.com This preference is explained by the "Alder endo rule," which postulates that the dienophile's substituent orients itself to maximize orbital overlap with the developing pi-system of the diene in the transition state. nih.gov
The stereochemistry of the resulting cycloadduct is well-defined, leading to specific diastereomers. For instance, the reaction with maleic anhydride results in a cis configuration for the adduct, a direct consequence of the endo-addition pathway. tandfonline.com The ability to control the relative stereochemistry at multiple newly formed chiral centers is a key advantage of using the Diels-Alder reaction in the synthesis of complex molecules. scispace.com
Computational Studies of Diels-Alder Reaction Pathways (e.g., DFT, FMO Analysis)
Computational methods, particularly Density Functional Theory (DFT), have provided significant insights into the mechanisms and energetics of Diels-Alder reactions. rsc.orgnih.govrsc.org These studies help to rationalize and predict the outcomes of these reactions, including their regioselectivity and stereoselectivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. rsc.org
DFT calculations have been employed to study the reaction energetics of a large number of polar Diels-Alder reactions, revealing that the barrier heights are determined by a balance between the energy required to distort the reactants into their transition state geometries and the interaction energy between the deformed reactants. rsc.org For intramolecular Diels-Alder reactions, DFT studies have investigated the effects of substituents, solvents, and Lewis acid catalysts on the reaction equilibria and activation energies. nih.gov In the context of retro-Diels-Alder reactions of related 2-pyrone structures, DFT simulations have shown that the reaction proceeds via a concerted mechanism, with the activation barriers correlating with the FMO gap of the products. researchgate.net
Acyl Nitroso Diels-Alder (ANDA) Reactions of Sorbate (B1223678) Derivatives
The Acyl Nitroso Diels-Alder (ANDA) reaction is a powerful variant of the Diels-Alder reaction that utilizes acyl nitroso compounds as dienophiles. dntb.gov.uarsc.orgresearchgate.net This reaction is particularly useful for the synthesis of 1,4-amino alcohols, which are important structural motifs in many biologically active molecules. researchgate.net Derivatives of trans,trans-2,4-hexadien-1-ol, such as sorbate esters and the alcohol itself, have been studied as dienes in ANDA reactions. rsc.orgrsc.orgresearchgate.net
These reactions often lead to a mixture of regioisomers, termed proximal and distal adducts. rsc.org The regioselectivity can be influenced by the nature of the substituent on the diene. For instance, using more electronegative substituents, such as in sorbic acid or its esters, can increase the regioselectivity of the reaction. researchgate.net The use of a proline bridge in an intramolecular version of the ANDA reaction has been shown to reverse the typical regiochemistry. mdpi.com Single-crystal X-ray analysis and advanced NMR techniques, such as 1H–15N HMBC/HSQC, have been instrumental in definitively assigning the structures of the resulting regioisomers. rsc.org
Functional Group Transformations and their Mechanistic Nuances
The hydroxyl group and the conjugated double bonds in trans,trans-2,4-hexadien-1-ol allow for a variety of functional group transformations. These reactions provide pathways to a diverse range of molecules with different functionalities.
The primary alcohol group can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also be converted into a carbamate (B1207046) through a Lossen rearrangement of a hydroxamic acid derivative, a process that has been shown to proceed in excellent yield without causing elimination of the conjugated carbamate. sci-hub.se Furthermore, the hydroxyl group can direct the hydrosilylation of the double bonds in the presence of rhodium catalysts, leading to the formation of diols with high diastereoselectivity after subsequent oxidation. researchgate.net
The double bonds can be reduced to yield the saturated alcohol. The reactivity of trans,trans-2,4-hexadien-1-ol in nucleophilic substitution reactions has also been noted. science.govscience.govscience.gov For instance, the alcohol can be converted to its corresponding ester, and these sorbate esters can then participate in further reactions, such as the ANDA reaction. rsc.orguni-bayreuth.de
Oxidation Pathways and Mechanisms (e.g., Conversion to Aldehydes or Carboxylic Acids)
trans,trans-2,4-Hexadien-1-ol can be oxidized to its corresponding aldehyde, trans,trans-2,4-hexadienal, or further to a carboxylic acid. This conversion can be achieved using various oxidizing agents. For instance, reagents like potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) are effective for this transformation. The presence of conjugated double bonds in the molecule influences its reactivity, making it a substrate for certain oxidative enzymes. nih.gov
Aryl-alcohol oxidases (AAOs) are a class of flavoenzymes that catalyze the oxidation of a wide range of primary alcohols, including the polyunsaturated aliphatic alcohol trans,trans-2,4-hexadien-1-ol. nih.govscienceopen.com These enzymes utilize molecular oxygen as an electron acceptor, producing hydrogen peroxide as a byproduct. nih.govasm.org
Substrate Specificity:
Several studies have highlighted the substrate specificity of AAOs from various fungal sources.
Pleurotus eryngii (PeAAO): This well-characterized AAO exhibits high activity towards p-anisyl alcohol and trans,trans-2,4-hexadien-1-ol. nih.govportlandpress.com The catalytic efficiency (kcat/Km) for trans,trans-2,4-hexadien-1-ol is significantly high, indicating it is a preferred substrate. nih.gov
Coprinopsis cinerea (CcAAO): The recombinant AAO from this fungus shows significant activity against trans,trans-2,4-hexadien-1-ol and a broad range of aromatic alcohols. researchgate.net
Moesziomyces antarcticus (MaAAO): This thermotolerant AAO displays its highest relative activity towards trans,trans-2,4-hexadien-1-ol compared to other tested benzyl (B1604629) and furan (B31954) derivatives. nih.gov
Bacterial AAOs (ShAAO and SdAAO): A novel bacterial AAO, ShAAO, demonstrated a preference for aliphatic-polyunsaturated primary alcohols with conjugated double bonds, with the highest relative activity observed for trans,trans-2,4-hexadien-1-ol. nih.gov In contrast, SdAAO preferentially oxidizes aromatic primary alcohols. nih.gov
The table below summarizes the kinetic parameters of AAO from Pleurotus eryngii for various substrates, highlighting the high efficiency for trans,trans-2,4-hexadien-1-ol.
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹·mM⁻¹) |
| p-Anisyl alcohol | 0.08 ± 0.01 | 142 ± 5 | 1775 |
| trans,trans-2,4-Hexadien-1-ol | 0.12 ± 0.02 | 119 ± 6 | 992 |
| Cinnamyl alcohol | 0.09 ± 0.01 | 55 ± 2 | 611 |
| Benzyl alcohol | 0.23 ± 0.03 | 30 ± 1 | 130 |
Data adapted from Ferreira et al., 2005. nih.gov
pH Optima:
The optimal pH for the activity of AAOs on trans,trans-2,4-hexadien-1-ol varies depending on the enzyme source.
Pleurotus eryngii (PeAAO): Shows optimal activity in the pH range of 5-6. nih.gov
Moesziomyces antarcticus (MaAAO): The pH optimum for the oxidation of trans,trans-2,4-hexadien-1-ol is at pH 6.0. nih.gov
Bacterial AAOs (ShAAO and SdAAO): ShAAO exhibits a broad optimal pH range from 6.0 to 9.0, while SdAAO has a narrower optimum at pH 6-7. nih.gov
The table below details the pH optima for different AAOs when oxidizing trans,trans-2,4-hexadien-1-ol.
| Enzyme Source | Optimal pH Range |
| Pleurotus eryngii | 5.0 - 6.0 |
| Moesziomyces antarcticus | 6.0 |
| Bacterial ShAAO | 6.0 - 9.0 |
| Bacterial SdAAO | 6.0 - 7.0 |
Reduction Methodologies and Selectivity to Saturated Alcohols
The reduction of trans,trans-2,4-hexadien-1-ol can lead to the formation of saturated alcohols. This transformation can be accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4). These reagents typically reduce the double bonds in the carbon chain as well as any carbonyl groups that may have formed through oxidation. The selectivity of the reduction depends on the choice of reagent and reaction conditions.
Nucleophilic Substitution Reactions of the Allylic Alcohol Moiety
The hydroxyl group of trans,trans-2,4-hexadien-1-ol is situated at an allylic position, which makes it susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups into the molecule. The reaction often proceeds via an SN2 or SN2' mechanism, depending on the nature of the nucleophile and the reaction conditions. The extended conjugation in the diene system can influence the regioselectivity of the substitution.
A notable example of a reaction involving the allylic alcohol is the Diels-Alder reaction with maleic anhydride. In this reaction, the initial cycloaddition is followed by an intramolecular nucleophilic attack of the hydroxyl group on the anhydride, leading to the formation of a lactone and a carboxylic acid. quizlet.comens-lyon.fr
Exothermic Reactions and Reaction Control in Scaled-up Synthesis
The synthesis of derivatives from trans,trans-2,4-hexadien-1-ol, particularly through Diels-Alder reactions, can be highly exothermic. tandfonline.comresearchgate.net The reaction between trans,trans-2,4-hexadien-1-ol and maleic anhydride, when performed neat (without a solvent), can become uncontrollable on a larger scale, with temperatures reaching 160–210°C, leading to a complex mixture of products. tandfonline.com
To manage the exothermicity and ensure a controlled reaction, several strategies can be employed:
Use of Solvents: Performing the reaction in a suitable solvent helps to dissipate the heat generated. Toluene is a commonly used solvent for the Diels-Alder reaction of trans,trans-2,4-hexadien-1-ol. ens-lyon.fr
Addition of Water: Interestingly, the addition of a minimal amount of water to the neat reactants has been shown to control the reaction temperature, increase the reaction rate, and result in a purer product. researchgate.net However, a large excess of water can inhibit the reaction. tandfonline.com
Scale and Vessel Considerations: The scale of the reaction and the size and shape of the reaction vessel are crucial factors in managing heat dissipation. researchgate.net Smaller scale reactions are generally more manageable. tandfonline.comresearchgate.net
The table below illustrates the effect of reaction conditions on the Diels-Alder reaction between trans,trans-2,4-hexadien-1-ol and maleic anhydride.
| Scale (mmol) | Conditions | Observed Outcome |
| < 5 | Solvent-free | Successful reaction |
| 10 | Solvent-free | Highly exothermic, complex mixture |
| 10 | With minimal water | Controlled reaction, pure product |
| 10 | 1M suspension in water | Reaction did not work |
Data adapted from a study on Diels-Alder reactions. tandfonline.com
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of trans,trans-2,4-hexadien-1-ol, providing unambiguous evidence of its connectivity and stereochemistry.
Proton (¹H) NMR spectroscopy of trans,trans-2,4-hexadien-1-ol reveals characteristic signals for the dienyl and hydroxyl protons, confirming the trans,trans configuration of the double bonds. In a typical ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃), the olefinic protons appear as a complex multiplet in the downfield region, a result of spin-spin coupling. ichemical.com The protons on the carbon-carbon double bonds (C2-C5) typically resonate between δ 5.5 and 6.2 ppm. The coupling constants (J-values) between the vinyl protons are crucial in establishing the trans geometry. Large coupling constants (typically 10-18 Hz) for the protons on the double bonds are indicative of a trans relationship.
The methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) typically appear as a doublet around δ 4.00 ppm, coupled to the adjacent vinyl proton. ichemical.com The methyl protons at the other end of the chain (C6) resonate as a doublet around δ 1.68 ppm. ichemical.com The hydroxyl proton (-OH) signal is often a broad singlet, and its chemical shift can vary depending on concentration and solvent.
A predicted ¹H NMR spectrum in CDCl₃ shows the following assignments: δ = 6.15 (dd, 1H, J = 15.0, 10.5 Hz, CH=C), 5.95 (dd, 1H, J = 15.0, 10.5 Hz, CH=C), 5.59 (m, 2H, 2CH=C), 4.00 (d, 2H, J = 6.0 Hz, CH₂OH), 1.68 (d, 2H, J = 6.2 Hz, CH₃C=). ichemical.com
Table 1: Predicted ¹H NMR Data for trans,trans-2,4-Hexadien-1-ol in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 6.15 | dd | 15.0, 10.5 | 1H | CH=C |
| 5.95 | dd | 15.0, 10.5 | 1H | CH=C |
| 5.59 | m | - | 2H | 2CH=C |
| 4.00 | d | 6.0 | 2H | CH₂OH |
| 1.68 | d | 6.2 | 3H | CH₃C= |
Carbon-¹³ NMR spectroscopy provides complementary information to ¹H NMR, showing distinct signals for each unique carbon atom in the molecule. The olefinic carbons of trans,trans-2,4-hexadien-1-ol typically resonate in the range of δ 125-140 ppm. The carbon of the hydroxymethyl group (-CH₂OH) appears further upfield, while the methyl carbon (C6) is found at the highest field.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule. A COSY spectrum reveals correlations between coupled protons, allowing for the tracing of the spin systems within the molecule. For instance, a cross-peak between the methyl proton signal and a vinyl proton signal would confirm their adjacent positions.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in trans,trans-2,4-hexadien-1-ol and studying its vibrational modes. researchgate.net The IR spectrum of this compound exhibits a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. fishersci.at The C-O stretching vibration typically appears in the 1000-1260 cm⁻¹ region.
The presence of the conjugated diene system is confirmed by C=C stretching vibrations in the region of 1600-1650 cm⁻¹. rsc.org The trans configuration of the double bonds gives rise to a strong absorption band around 965 cm⁻¹ due to the out-of-plane C-H bending vibration. The IR spectrum is often used to confirm the identity of the compound, with commercial suppliers guaranteeing that the spectrum conforms to a standard. thermofisher.comthermofisher.comvwr.comfishersci.fi
Raman spectroscopy provides complementary vibrational information. researchgate.net While the O-H stretch is typically weak in the Raman spectrum, the C=C stretching vibrations of the conjugated system are usually strong and provide clear evidence for the diene moiety.
Table 2: Characteristic IR Absorption Bands for trans,trans-2,4-Hexadien-1-ol
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-3600 (broad) | O-H stretch | Alcohol |
| 1600-1650 | C=C stretch | Conjugated diene |
| ~965 | C-H out-of-plane bend | trans double bond |
| 1000-1260 | C-O stretch | Primary alcohol |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of trans,trans-2,4-hexadien-1-ol. The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the compound, which is 98.14 g/mol . contaminantdb.canih.gov Electron ionization (EI) is a common technique used to generate the mass spectrum.
Chromatographic Techniques for Purity Assessment and Separation of Isomers
Gas chromatography (GC) is a primary method for assessing the purity of trans,trans-2,4-hexadien-1-ol and for separating it from its isomers. thermofisher.com Due to its volatility, the compound is well-suited for GC analysis. Commercial suppliers often specify a purity of ≥98.5% as determined by GC. thermofisher.comvwr.comfishersci.fi When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data for purity assessment and mass spectral data for confident identification.
It is important to note that commercial preparations of trans,trans-2,4-hexadien-1-ol are often stabilized with an antioxidant like α-tocopherol (typically 0.1%) to prevent oxidation. thermofisher.comvwr.com The presence of such stabilizers should be considered during chromatographic analysis. Thin-layer chromatography (TLC) can also be used as a simple and rapid method to monitor the progress of reactions involving trans,trans-2,4-hexadien-1-ol and to get a preliminary assessment of its purity. ens-lyon.fr
Biological Activity and Mechanistic Investigations of Trans,trans 2,4 Hexadien 1 Ol and Its Derivatives
Antifungal Properties: Mechanistic Basis and Efficacy Studies
trans,trans-2,4-Hexadien-1-ol, commonly referred to as sorbic alcohol, is recognized for its significant antifungal properties. This biological activity allows it to inhibit the proliferation of various molds and yeasts, making it a valuable preservative in the food and cosmetics industries to prolong the shelf life of products. The compound's presence as a primary constituent (16.1%) in the essential oil of the plant Nephrolepis exaltata is believed to contribute to the oil's demonstrated antifungal capabilities. researchgate.net
The preservative action of its related compound, sorbic acid, is well-documented; it effectively halts fungal growth while permitting the activity of beneficial bacteria, an attribute that is particularly advantageous in cheese production. In winemaking, when sulfur dioxide is not used, bacteria can metabolically reduce sorbic acid to form sorbyl alcohol. While the precise mechanism of the alcohol's antifungal action requires more detailed investigation, its efficacy has been noted in various contexts. However, in a study comparing the inhibitory effects of several compounds on C. botulinum, 2,4-hexadien-1-ol was found to be less potent than either nitrite (B80452) or sorbic acid.
Mutagenic Potential: Investigations into DNA Adduct Formation and Toxicological Pathways
The toxicological profile of trans,trans-2,4-hexadien-1-ol is often considered in relation to its aldehyde counterpart, trans,trans-2,4-hexadienal. nih.gov The U.S. National Toxicology Program (NTP) conducted comprehensive studies on a commercial mixture primarily composed of trans,trans-2,4-hexadienal (89%). nih.gov These investigations were prompted by concerns that its α,β-unsaturated aldehyde structure could be linked to carcinogenicity. nih.gov
The two-year bioassay, which involved administering the aldehyde to rats via gavage, revealed an increased incidence of squamous-cell papillomas and carcinomas in the forestomach. nih.gov A critical aspect of these toxicological evaluations was the characterization of DNA adducts in the forestomach and liver tissues of the treated rats and mice. nih.gov The formation of DNA adducts signifies a covalent modification of DNA, which is a foundational event in the mechanism of many chemical carcinogens.
Since alcohols like trans,trans-2,4-hexadien-1-ol can be metabolically oxidized to their corresponding aldehydes, this metabolic pathway is a crucial consideration for its toxicological potential. nih.gov
Table 1: Toxicological Findings for trans,trans-2,4-Hexadienal (NTP Study)
| Species | Study Duration | Route of Administration | Key Findings | Citation(s) |
| F344/N Rats | 2 Years | Gavage (in corn oil) | Resulted in a higher occurrence of squamous-cell papillomas and carcinomas in the forestomach. | nih.gov |
| B6C3F1 Mice | 2 Years | Gavage (in corn oil) | DNA adducts were identified in the liver and forestomach tissues. | nih.gov |
Interactions with Biomacromolecules and Cellular Pathways
The distinct chemical structure of trans,trans-2,4-hexadien-1-ol, featuring a conjugated diene system, facilitates its interaction with various biomacromolecules. core.ac.uk This structure allows it to participate as a diene in Diels-Alder cycloaddition reactions, which is a powerful tool for forming specific cyclic compounds. core.ac.uk
Specific enzymatic interactions have also been identified. For example, an aryl-alcohol oxidase isolated from the thermotolerant yeast Moesziomyces antarcticus demonstrates a high catalytic activity for the oxidation of trans,trans-2,4-hexadien-1-ol, with an optimal reaction pH of 6.0. nih.gov This highlights a direct interaction with cellular enzymes and metabolic pathways. nih.gov Further evidence of its enzymatic interactions includes its potential to inhibit the enzyme tyrosinase in vitro. biosynth.com
Potential in Therapeutic Applications: Emerging Research Directions
The therapeutic potential of trans,trans-2,4-hexadien-1-ol and its derivatives is an active area of research, with a particular focus on oncology. Studies have explored its cytotoxic properties against tumor cells and its capacity to trigger apoptosis (programmed cell death).
The essential oil of Nephrolepis exaltata, which is rich in trans,trans-2,4-hexadien-1-ol, has exhibited promising cytotoxic effects against human breast (MCF-7), colon (HCT-116), and lung (A-549) cancer cell lines, suggesting the compound is a key contributor to these anticancer activities. researchgate.net
Beyond its direct biological effects, trans,trans-2,4-hexadien-1-ol serves as a versatile starting material in the synthesis of pharmaceuticals. westmont.edu Its conjugated double bonds and reactive hydroxyl group make it a valuable building block for creating more complex molecules with potential therapeutic applications. westmont.edu
Applications of Trans,trans 2,4 Hexadien 1 Ol in Advanced Chemical Synthesis
Role as a Key Building Block for Complex Organic Molecules
The unique arrangement of double bonds and a hydroxyl functional group makes trans,trans-2,4-hexadien-1-ol an important starting material for synthesizing more complex molecules. guidechem.com Its conjugated diene system is particularly reactive in cycloaddition reactions, most notably the Diels-Alder reaction, which is a fundamental tool for forming six-membered rings.
A significant example of its utility is the reaction with maleic anhydride (B1165640). ens-lyon.fr When equimolar amounts of trans,trans-2,4-hexadien-1-ol and maleic anhydride are heated in a solvent like toluene (B28343), they undergo a Diels-Alder reaction to form a substituted cyclohexene (B86901) intermediate. ens-lyon.fr This is immediately followed by an intramolecular reaction where the pendant alcohol group attacks the anhydride ring. This tandem reaction sequence results in the formation of a complex isobenzofuranone derivative, demonstrating the alcohol's role in creating intricate bicyclic systems in a single, efficient step. ens-lyon.fr
Beyond cycloadditions, the compound's double bonds and hydroxyl group can be selectively modified. It is used in the preparation of trans-2,3-methano-4(Z)-hexenol through a reaction with diiodomethane. chemdad.comchemicalbook.com The hydroxyl group can be oxidized to form the corresponding aldehyde (trans,trans-2,4-hexadienal) or carboxylic acid (sorbic acid), or it can undergo substitution reactions to introduce other functional groups. This reactivity makes it a versatile building block for a variety of organic structures. guidechem.com
| Reactant | Reaction Type | Product/Intermediate | Significance | Reference |
|---|---|---|---|---|
| Maleic Anhydride | Diels-Alder/Intramolecular Acylation | Isobenzofuranone derivative | Forms complex bicyclic structures efficiently. | ens-lyon.fr |
| Diiodomethane | Cyclopropanation | trans-2,3-methano-4(Z)-hexenol | Demonstrates reactivity of the diene system. | chemdad.comchemicalbook.com |
| Oxidizing Agents (e.g., KMnO₄, CrO₃) | Oxidation | trans,trans-2,4-Hexadienal | Creates a key intermediate for other syntheses. |
Synthesis of Biologically Active Compounds and Natural Product Analogues
The structural framework of trans,trans-2,4-hexadien-1-ol is present in numerous natural products and biologically active molecules. westmont.edu Consequently, it is a logical and frequently used starting material for the synthesis of these compounds and their analogues. chemdad.comfishersci.com
trans,trans-2,4-Hexadien-1-ol and its derivatives are instrumental in the synthesis of insect pheromones, which are crucial for pest management. asianpubs.org A notable example is the synthesis of trans,trans-8,10-dodecadien-1-ol, the sex pheromone of the codling moth, a major pest in apple orchards. asianpubs.orge-bookshelf.de In a commercial synthesis, the acetate (B1210297) derivative of trans,trans-2,4-hexadien-1-ol is coupled with a Grignard reagent to produce the final pheromone in high yield. e-bookshelf.de The synthesis of the methyl ester of trans,trans-2,4-hexadien-1-ol is a key step in laboratory preparations of this and related pheromones. asianpubs.org
The stereochemistry of the diene is critical for biological activity. Structure-activity relationship studies on related compounds, such as chrysanthemate esters, reveal that the trans configuration of the double bonds is often essential for insecticidal effects. tandfonline.com For instance, in simplified pyrethrin models, the trans-2,5-hexadien-1-yl chrysanthemate showed significant insect toxicity, while its cis isomer and other positional isomers were ineffective, highlighting the importance of the specific geometric arrangement provided by the trans,trans-dienol backbone. tandfonline.com
| Target Pheromone | Key Intermediate from Sorbic Alcohol | Pest | Reference |
|---|---|---|---|
| trans,trans-8,10-Dodecadien-1-ol | trans,trans-2,4-Hexadienyl acetate | Codling Moth (Cydia pomonella) | asianpubs.orge-bookshelf.de |
trans,trans-2,4-Hexadien-1-ol serves as a precursor for various intermediates used in the pharmaceutical and agrochemical industries. guidechem.comchemicalbook.com Its oxidation product, trans,trans-2,4-hexadienal, is a particularly important intermediate. nih.gov This aldehyde is used in the synthesis of sorbic acid, a widely used food preservative with antifungal properties. nih.gov Furthermore, it is an intermediate in the manufacture of pharmaceuticals, including mitomycins (a class of anticancer agents) and antihypercholesterolemics (drugs used to lower cholesterol). nih.gov The synthetic community has also focused on C1-monosubstituted sorbic alcohol derivatives as key components in drug development and the total synthesis of natural products. westmont.edu
| Intermediate | Source Reaction | Final Product Class | Application Area | Reference |
|---|---|---|---|---|
| trans,trans-2,4-Hexadienal | Oxidation of the alcohol | Mitomycins | Pharmaceutical (Anticancer) | nih.gov |
| trans,trans-2,4-Hexadienal | Oxidation of the alcohol | Antihypercholesterolemics | Pharmaceutical (Cholesterol-lowering) | nih.gov |
| trans,trans-2,4-Hexadienal | Oxidation of the alcohol | Sorbic Acid | Agrochemical/Food Preservative | nih.gov |
| C1-Substituted Sorbic Alcohol Derivatives | Various substitution reactions | Complex Natural Products | Pharmaceutical Development | westmont.edu |
Polymer Chemistry and Material Science Applications
In the realm of material science, the conjugated double bonds of trans,trans-2,4-hexadien-1-ol make it a promising monomer or co-monomer for the synthesis of novel polymers. chemicalbook.com The ability of these double bonds to undergo polymerization can lead to the formation of polymers with unique properties. One specific application is its use in the preparation of photocurable polyurethane coatings designed for textiles. chemicalbook.com These coatings can be applied to a fabric and then cured using light, a process in which the dienol component plays a key role in the polymer network formation.
| Application Area | Role of trans,trans-2,4-Hexadien-1-ol | Resulting Product | Reference |
|---|---|---|---|
| Polymer Synthesis | Monomer/Co-monomer | Novel polymers with conjugated backbones | chemicalbook.com |
| Material Science | Component in coating formulation | Photocurable Polyurethane Coating for Textiles | chemicalbook.com |
Computational Chemistry and Theoretical Modeling of Trans,trans 2,4 Hexadien 1 Ol Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure and predicting the reactivity of trans,trans-2,4-hexadien-1-ol. These computational methods provide insights into molecular properties that govern chemical behavior.
A key aspect of reactivity analysis involves the study of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for predicting the reactivity of a molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity.
In the context of the Diels-Alder reaction between trans,trans-2,4-hexadien-1-ol (the diene) and a dienophile like maleic anhydride (B1165640), FMO analysis helps determine whether the reaction proceeds via a normal or inverse electron demand pathway. researchgate.net For a normal electron demand Diels-Alder reaction, the interaction between the HOMO of the diene and the LUMO of the dienophile is dominant. researchgate.net Calculations have shown that the energy gap between the HOMO of trans,trans-2,4-hexadien-1-ol and the LUMO of maleic anhydride is significantly smaller than the gap between the LUMO of the diene and the HOMO of the dienophile, indicating a normal electron demand reaction. researchgate.net
Furthermore, DFT calculations can be employed to analyze various parameters that shed light on the molecule's electronic properties and reactivity. These include the distribution of electron density, molecular electrostatic potential, and global reactivity descriptors. For instance, the molecular electrostatic potential map can identify the most electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack.
Table 1: Calculated Electronic Properties of trans,trans-2,4-Hexadien-1-ol
| Property | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and stability. |
This table presents a conceptual framework. Specific values would be obtained from detailed quantum chemical calculation reports.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a computational lens to explore the dynamic behavior of trans,trans-2,4-hexadien-1-ol, including its conformational landscape and interactions with other molecules. labxing.com By simulating the motions of atoms over time, MD provides valuable insights into the flexibility of the molecule and the nature of its non-covalent interactions.
Conformational analysis is crucial for understanding the three-dimensional structures that trans,trans-2,4-hexadien-1-ol can adopt. The molecule possesses several rotatable bonds, leading to a variety of possible conformers with different energies. MD simulations can explore these conformational states and identify the most stable or populated conformations under specific conditions. nih.gov This is particularly important as the conformation of the diene can significantly influence its reactivity in reactions like the Diels-Alder cycloaddition.
MD simulations are also instrumental in studying intermolecular interactions between trans,trans-2,4-hexadien-1-ol and other molecules, such as solvents or reactants. nih.gov These simulations can reveal the preferred binding modes and the types of interactions involved, including hydrogen bonding and van der Waals forces. mdpi.com For example, in a solution, the solvent molecules can influence the conformational equilibrium and reactivity of trans,trans-2,4-hexadien-1-ol through specific interactions. researchgate.net Understanding these interactions is key to predicting reaction outcomes in different environments.
The insights gained from MD simulations complement the static picture provided by quantum chemical calculations, offering a more complete understanding of the molecule's behavior in a dynamic setting. labxing.com
Table 2: Key Aspects Investigated by Molecular Dynamics Simulations of trans,trans-2,4-Hexadien-1-ol
| Aspect | Description | Insights Gained |
|---|---|---|
| Conformational Dynamics | Exploration of the different spatial arrangements of the molecule due to bond rotations. | Identification of low-energy conformers and their relative populations. |
| Solvation Effects | Simulation of the molecule in the presence of explicit solvent molecules. | Understanding of how the solvent influences conformation and reactivity. |
| Intermolecular Interactions | Analysis of the non-covalent forces between trans,trans-2,4-hexadien-1-ol and other molecules. | Characterization of hydrogen bonding, van der Waals forces, and other interactions. |
| Flexibility and Motion | Study of the movement of different parts of the molecule over time. | Identification of rigid and flexible regions of the molecule. |
This table outlines the typical applications of MD simulations for a molecule like trans,trans-2,4-hexadien-1-ol.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters of trans,trans-2,4-hexadien-1-ol, which can then be validated against experimental data. This synergy between theoretical calculations and experimental measurements is crucial for confirming the accuracy of the computational models and for the detailed interpretation of experimental spectra.
Techniques like Density Functional Theory (DFT) and ab initio methods can be used to calculate spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. iu.edu.sanih.gov
For NMR spectroscopy, theoretical calculations can predict the ¹H and ¹³C chemical shifts for each atom in the molecule. nih.gov By comparing these predicted shifts with the experimental NMR spectrum, chemists can confidently assign the signals to specific nuclei and verify the proposed molecular structure.
In the case of IR spectroscopy, computational methods can calculate the vibrational frequencies and intensities of the various molecular vibrations. This theoretical spectrum can be compared with the experimental IR spectrum to aid in the assignment of the observed absorption bands to specific functional groups and vibrational modes within the molecule. The infrared spectrum of trans,trans-2,4-hexadien-1-ol shows characteristic absorptions that can be correlated with its structural features. thermofisher.com
UV-Vis spectroscopy probes the electronic transitions within a molecule. Computational methods can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For a conjugated system like trans,trans-2,4-hexadien-1-ol, these calculations can provide insights into the nature of the electronic transitions, such as π → π* transitions.
The agreement between the predicted and experimental spectroscopic data serves as a critical validation of the computational methods and the theoretical models used to describe the molecule. researchgate.net Discrepancies between the two can point to areas where the theoretical model may need refinement.
Table 3: Comparison of Predicted and Experimental Spectroscopic Data for trans,trans-2,4-Hexadien-1-ol
| Spectroscopic Technique | Predicted Parameters | Experimental Data Source | Significance of Comparison |
|---|---|---|---|
| ¹H NMR | Chemical shifts (ppm) | Experimental Spectra | Assignment of proton signals and structural verification. |
| ¹³C NMR | Chemical shifts (ppm) | Experimental Spectra | Assignment of carbon signals and confirmation of the carbon skeleton. |
| Infrared (IR) Spectroscopy | Vibrational frequencies (cm⁻¹) | NIST Chemistry WebBook nist.gov, Thermo Fisher Scientific thermofisher.com | Assignment of vibrational bands to functional groups and molecular motions. |
| UV-Vis Spectroscopy | Absorption maxima (λmax) | Experimental Spectra | Understanding electronic transitions and the conjugated system. |
This table illustrates the process of validating computational predictions with experimental data. Specific values would be populated from experimental and computational studies.
Environmental and Green Chemistry Perspectives in Research
Development of Sustainable Synthesis Routes
The traditional synthesis of trans,trans-2,4-Hexadien-1-ol, also known as sorbic alcohol, is closely linked to the production of its corresponding acid, sorbic acid. Green chemistry principles are driving research towards routes that utilize renewable feedstocks. A notable sustainable approach involves the synthesis of sorbic acid from bio-based materials, which can then be converted to sorbic alcohol.
This green route incorporates renewable materials through several potential pathways google.com:
Bio-based Acetic Acid : Utilizing acetic acid produced from the reaction of methanol (B129727) (derived from renewable organic material) with carbon monoxide, or by using bio-based acetic acid directly.
Bio-based Crotonaldehyde (B89634) : Employing crotonaldehyde that is either directly bio-based or is produced from bio-based acetaldehyde (B116499). This acetaldehyde can be sourced from bioethylene.
The process involves reacting ketene (B1206846) (produced from acetic acid) with crotonaldehyde to form a polyester (B1180765) intermediate. This polyester is then converted into sorbic acid. google.com The sustainably produced sorbic acid serves as a direct precursor for trans,trans-2,4-Hexadien-1-ol through chemical reduction. perfumerflavorist.com
Furthermore, the versatility of sorbic alcohol as a chemical intermediate is highlighted in its catalytic hydrogenation to produce cis-hex-3-en-1-ol, commonly known as leaf alcohol, a valuable compound in the fragrance industry. perfumerflavorist.comresearchgate.net This transformation, particularly when performed in two-phase systems to enhance selectivity, represents a green application of a bio-based intermediate. perfumerflavorist.com
Biocatalytic Approaches for Production and Transformation
Biocatalysis offers a powerful tool for the production and transformation of alcohols under mild and selective conditions. Enzymatic methods for alcohol oxidation are a key area of research, primarily utilizing alcohol dehydrogenases and oxidases. mdpi.com These biocatalysts can selectively oxidize primary alcohols to their corresponding aldehydes or carboxylic acids. mdpi.com
While direct biocatalytic synthesis of trans,trans-2,4-Hexadien-1-ol is not extensively documented, research on related transformations demonstrates significant potential. For instance, the combination of biocatalysis and organocatalysis has been shown to convert various alcohol feedstocks into more complex molecules in one-pot processes under mild, aqueous conditions. figshare.comchemrxiv.org One such study demonstrates a cascade where an alcohol oxidase converts an alcohol to an aldehyde, which then undergoes further organocatalytic reactions to produce dinitroalkanes. chemrxiv.org
In the context of transforming trans,trans-2,4-Hexadien-1-ol, research has explored its hydrogenation to other commercially valuable alcohols. The catalytic hydrogenation of sorbic alcohol to cis-hex-3-en-1-ol (leaf alcohol) can be achieved with high selectivity using specific ruthenium complexes. researchgate.net This process is a testament to how catalytic strategies can be employed to convert a simple diene alcohol into a more complex fragrance component. perfumerflavorist.comresearchgate.net
Environmental Fate and Degradation Studies (Research Focus on Mobility and Persistence)
While specific experimental data on the environmental degradation of trans,trans-2,4-Hexadien-1-ol is limited in the available literature, its properties can be inferred from structurally related compounds and general principles. A safety data sheet for the compound indicates that it contains no components considered to be persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher. chemicalbook.com
The mobility of an organic compound in soil is often predicted using the soil organic carbon-water (B12546825) partition coefficient (Koc). epa.gov A low Koc value suggests a higher tendency for the chemical to move with water rather than adsorbing to soil and sediment particles. Persistence is often expressed as a degradation half-life. For chemicals classified as "readily biodegradable," a default half-life of 15 days in freshwater is often used for modeling purposes, though actual half-lives can be much shorter. ecetoc.org
Data for the structurally similar compound 2,4-Hexadienal (B92074) provides some insight. Its estimated properties suggest it is not likely to persist or be immobile in the environment.
| Parameter | Value/Description | Implication |
|---|---|---|
| Estimated Koc Value | 17 | Not expected to adsorb significantly to suspended solids and sediment. Suggests high mobility in soil. |
| Henry's Law Constant | 9.78 × 10-6 atm·m3/mol | Volatilization from water surfaces may be an important fate process. |
| Atmospheric Half-life | ~5.9 hours | Degrades rapidly in the atmosphere via reaction with hydroxyl radicals. |
| Hydrolysis | Not expected to undergo hydrolysis | Lacks hydrolysable functional groups. |
Based on these data, trans,trans-2,4-Hexadien-1-ol, with its polar hydroxyl group, is also expected to be mobile in soil. The presence of double bonds and an alcohol functional group suggests it would be susceptible to microbial degradation, likely making it non-persistent in soil and water environments.
Research Safety and Handling Protocols for Trans,trans 2,4 Hexadien 1 Ol
Safe Handling Procedures in Laboratory Settings for Combustible Materials
trans,trans-2,4-Hexadien-1-ol is classified as a combustible liquid, necessitating specific precautions to mitigate the risk of fire and other hazards. fishersci.com Safe handling practices are essential to ensure a secure laboratory environment.
Engineering Controls:
Ventilation: All work with trans,trans-2,4-Hexadien-1-ol should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the accumulation of flammable vapors. fishersci.com
Ignition Sources: All potential ignition sources, such as open flames, hot plates, and spark-producing equipment, must be strictly excluded from the work area. fishersci.com
Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, metal containers and equipment used for transferring the compound should be properly grounded and bonded.
Personal Protective Equipment (PPE):
A comprehensive selection of personal protective equipment is mandatory when handling trans,trans-2,4-Hexadien-1-ol. This includes:
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes. chemicalbook.com
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn to prevent skin contact. chemicalbook.com
Body Protection: A lab coat or chemical-resistant apron should be worn to protect against accidental spills. chemicalbook.com
Respiratory Protection: In situations where ventilation is inadequate or there is a risk of inhaling vapors, a NIOSH-approved respirator with appropriate cartridges should be used. chemicalbook.com
Storage and Incompatible Materials:
Proper storage is crucial to maintain the stability and safety of trans,trans-2,4-Hexadien-1-ol. It should be stored in a cool, dry, well-ventilated area away from direct sunlight and heat sources. fishersci.com The container should be tightly sealed to prevent the escape of vapors. fishersci.com This compound is incompatible with strong oxidizing agents, and contact with such substances should be avoided to prevent vigorous reactions. fishersci.com
Spill and Fire Procedures:
In the event of a spill, the area should be evacuated, and the spill should be absorbed with an inert material like vermiculite (B1170534) or sand. fishersci.com For fires involving trans,trans-2,4-Hexadien-1-ol, appropriate extinguishing agents include carbon dioxide, dry chemical powder, or alcohol-resistant foam. fishersci.com Water may be ineffective and could potentially spread the flammable liquid. fishersci.com
Table 1: Properties of trans,trans-2,4-Hexadien-1-ol
| Property | Value |
| CAS Number | 17102-64-6 |
| Molecular Formula | C₆H₁₀O |
| Molecular Weight | 98.14 g/mol |
| Appearance | White to light yellow solid |
| Melting Point | 28-33 °C |
| Boiling Point | 80 °C at 12 mmHg |
| Flash Point | 72 °C (161.6 °F) |
| Density | 0.871 g/mL at 25 °C |
| Vapor Density | >1 (vs air) |
| Data sourced from nih.govnih.gov |
Management of Exothermic Reactions and Thermal Runaway Prevention in Synthesis
The synthesis of trans,trans-2,4-Hexadien-1-ol can involve exothermic reactions, which, if not properly controlled, can lead to a dangerous increase in temperature and pressure, a phenomenon known as thermal runaway. A common synthetic route to this alcohol is the reduction of sorbic acid (trans,trans-2,4-hexadienoic acid) or its derivatives. The use of powerful reducing agents like Lithium Aluminum Hydride (LAH) in these reactions is known to be highly exothermic. masterorganicchemistry.com
Key Principles for Managing Exothermic Reactions:
Slow Reagent Addition: The reducing agent should be added to the reaction mixture slowly and in a controlled manner to allow for the dissipation of heat.
Cooling: The reaction vessel should be immersed in a cooling bath (e.g., an ice-water bath or a cryostat) to maintain a stable and safe operating temperature. ic.ac.uk
Monitoring: Continuous monitoring of the reaction temperature is critical. A thermometer should be placed in the reaction mixture, and the temperature should be recorded at regular intervals.
Stirring: Efficient stirring is essential to ensure uniform temperature distribution throughout the reaction mixture and to prevent the formation of localized hot spots.
Scale: When performing the reaction for the first time, it is crucial to start with a small scale to assess the reaction's exothermicity before attempting a larger scale synthesis.
A thermal runaway is a chain reaction that can occur when the heat generated by an exothermic process exceeds the rate of heat removal. ul.org This can lead to a rapid increase in temperature and pressure, potentially causing the reaction vessel to rupture or explode. In the context of the synthesis of trans,trans-2,4-Hexadien-1-ol using a reagent like LAH, a thermal runaway could be initiated by the rapid addition of the reducing agent, inadequate cooling, or poor stirring. stanford.edu
Preventing Thermal Runaway:
Calorimetry Studies: Before scaling up a reaction, performing reaction calorimetry can provide crucial data on the heat of reaction and the rate of heat release, allowing for the design of a safe process.
Emergency Cooling: Having a plan for emergency cooling, such as the addition of a cold solvent or a quench solution, is a vital safety measure.
Pressure Relief: The reaction apparatus should be equipped with a pressure-relief device, such as a bubbler or a pressure-releasing stopper, to safely vent any excess pressure.
Hazard Mitigation Strategies for Laboratory-Scale Operations
A multi-faceted approach to hazard mitigation is necessary to ensure the safe handling and synthesis of trans,trans-2,4-Hexadien-1-ol in a laboratory setting. This involves a combination of administrative controls, engineering controls, and personal protective measures.
Administrative Controls:
Standard Operating Procedures (SOPs): Detailed SOPs should be developed and strictly followed for all procedures involving this compound. These SOPs should outline the specific steps of the procedure, the required safety precautions, and emergency procedures.
Training: All personnel working with trans,trans-2,4-Hexadien-1-ol must receive comprehensive training on its hazards, safe handling procedures, and emergency response.
Waste Disposal: Chemical waste containing trans,trans-2,4-Hexadien-1-ol must be disposed of in accordance with institutional and regulatory guidelines for hazardous waste.
Engineering Controls:
Fume Hoods: As previously mentioned, working in a properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.
Safety Showers and Eyewash Stations: These should be readily accessible in the laboratory in case of accidental skin or eye contact.
Fire Extinguishers: The appropriate type of fire extinguisher (Class B for flammable liquids) should be located near the work area, and personnel should be trained in its use.
Personal Protective Equipment (PPE):
The consistent and correct use of PPE is the final line of defense against chemical exposure. A summary of recommended PPE is provided in the table below.
Table 2: Personal Protective Equipment for Handling trans,trans-2,4-Hexadien-1-ol
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles, Face shield |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), Lab coat, Closed-toe shoes |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges (if ventilation is inadequate) |
| Data sourced from chemicalbook.com |
By implementing these comprehensive safety and handling protocols, the risks associated with the use of trans,trans-2,4-Hexadien-1-ol in a laboratory setting can be effectively managed, ensuring the well-being of all personnel.
Q & A
Q. What are the key physical and chemical properties of trans,trans-2,4-hexadien-1-ol relevant to experimental handling?
The compound exhibits a melting point of 28–33°C and a boiling point of 80°C at 12 mmHg, transitioning from solid to liquid above 33°C . It has a density of 0.870–0.871 g/mL and is soluble in alcohols, ethers, and oils but immiscible with water . Due to its sensitivity to light, oxidation, and acidic conditions, storage requires stabilization with 0.1% α-tocopherol and protection from light in airtight containers at ambient temperatures .
Q. How can trans,trans-2,4-hexadien-1-ol be reliably identified and quantified in mixtures?
Gas chromatography (GC) with mass spectrometry (GC/MS) is the standard method, leveraging its retention time (RT: 5.29) and mass spectral library matches (e.g., NIST Library) . Infrared (IR) spectroscopy confirms functional groups, with characteristic O-H and conjugated diene absorptions . Purity assays via GC should account for stabilizers like α-tocopherol, which may require pre-analysis separation .
Q. What safety protocols are critical when handling this compound?
Use lab coats, gloves, and masks to avoid skin/eye contact. It is classified as a Category 3 irritant (UN2811) and should be stored away from oxidizers, acids, and light . Ventilation is mandatory due to potential vapor release (flash point: 72°C), and waste must comply with hazardous material regulations .
Advanced Research Questions
Q. How does pH influence the enzymatic oxidation of trans,trans-2,4-hexadien-1-ol compared to other alcohols?
In aryl-alcohol oxidase studies, its relative activity peaks at pH 3–4 (30–40%) but declines sharply above pH 5, contrasting with veratryl alcohol (80% activity at pH 3) . This pH-dependent behavior suggests substrate-enzyme binding differences due to the compound’s conjugated diene structure, which may sterically hinder active-site access at higher pH .
Q. What methodological considerations apply to its use in RAFT polymerization for synthesizing diene-terminated polymers?
As a diene initiator in reversible addition-fragmentation chain-transfer (RAFT) polymerization, it requires electron-withdrawing Z-group RAFT agents (e.g., trithiocarbonates) to enable hetero-Diels-Alder (HDA) cyclization . Optimal conditions involve anhydrous solvents (e.g., toluene) at 60–80°C to avoid premature termination. Post-polymerization, UV-vis or NMR monitors diene end-group retention for subsequent functionalization .
Q. How can regio- and stereoselective aziridination of trans,trans-2,4-hexadien-1-ol be achieved?
Aziridination with PhI=NTs using Ag or Cu(I) trispyrazolyl borate catalysts selectively targets the C2=C3 double bond, yielding trans-aziridine as the major product (>90% selectivity with Ag catalysts) . The reaction proceeds via nitrene transfer, with solvent polarity (e.g., dichloromethane) critical for stabilizing intermediates. Stereoselectivity arises from catalyst-controlled transition-state geometry .
Q. What contradictions exist in reported physicochemical data, and how should researchers resolve them?
Discrepancies in melting points (28–33°C vs. 30.5–31.5°C) and flash points (72°C vs. 162°F) arise from varying stabilizer concentrations and measurement methods . Researchers should validate purity via GC and cross-reference with stabilized commercial samples (e.g., Thermo Scientific) to ensure reproducibility .
Methodological Design Considerations
Q. How to optimize synthetic routes for trans,trans-2,4-hexadien-1-ol in academic settings?
A scalable approach involves catalytic isomerization of 1,5-hexadien-3-ol using ruthenium hydride complexes, achieving >95% stereoselectivity . Alternatively, enzymatic reduction of 2,4-hexadienal with alcohol dehydrogenase (NADPH cofactor) offers green chemistry advantages but requires pH control (pH 7–8) .
Q. What analytical challenges arise in characterizing its degradation products?
Photooxidation generates peroxides and aldehydes, detectable via HPLC with UV/RI detectors. Accelerated stability studies (40°C/75% RH) combined with GC/MS identify degradation pathways, necessitating antioxidant efficacy testing for stabilizers like α-tocopherol .
Q. How to address conflicting bioactivity data in fragrance or antimicrobial studies?
Variability in FEMA/FDA guidelines (e.g., FEMA 3922) vs. IFRA restrictions for dodecadienol analogs highlights the need for dose-response assays in target organisms . Researchers should standardize solvent systems (e.g., DMSO vs. ethanol) and validate purity to reconcile discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
